(5R)-5-Methylmorpholine-2-carboxylic acid
CAS No.:
Cat. No.: VC15813010
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11NO3 |
|---|---|
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | (5R)-5-methylmorpholine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 |
| Standard InChI Key | XCKFLDCAIOSMSB-CNZKWPKMSA-N |
| Isomeric SMILES | C[C@@H]1COC(CN1)C(=O)O |
| Canonical SMILES | CC1COC(CN1)C(=O)O |
Introduction
Structural and Stereochemical Properties
Molecular Architecture
The compound’s IUPAC name, (5R)-5-methylmorpholine-2-carboxylic acid, reflects its bicyclic structure: a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a methyl group at position 5 and a carboxylic acid group at position 2. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁NO₃ |
| Molecular Weight | 145.16 g/mol |
| Stereochemistry | R configuration at C5 |
| Canonical SMILES | CC1COC(CN1)C(=O)O |
| Isomeric SMILES | C[C@@H]1COC(CN1)C(=O)O |
The chair conformation of the morpholine ring minimizes steric strain, while the carboxylic acid group enables hydrogen bonding and salt formation. X-ray crystallography of analogous morpholine derivatives confirms the equatorial orientation of substituents in the lowest-energy conformation .
Spectroscopic Characterization
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Infrared (IR) Spectroscopy: A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid group. The N-H stretch of the morpholine ring appears as a broad peak near 3300 cm⁻¹ .
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: The methyl group at C5 resonates as a doublet (δ 1.2–1.4 ppm) due to coupling with the adjacent proton. The morpholine ring protons exhibit complex splitting patterns between δ 3.0–4.0 ppm.
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¹³C NMR: The carboxylic carbon appears at δ ~175 ppm, while the quaternary C5 carbon resonates near δ 45 ppm.
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Synthesis and Derivatization Strategies
Ring-Closing Methodologies
The morpholine core is typically constructed via cyclization reactions. One optimized route involves:
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Amino Alcohol Precursor: Reaction of 2-amino-1-propanol with α-bromoesters under basic conditions to form the morpholine ring.
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Stereochemical Control: Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) achieves >90% enantiomeric excess at C5 .
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Carboxylic Acid Installation: Oxidation of a primary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid group.
Functional Group Modifications
The carboxylic acid moiety enables diverse derivatization:
| Reaction Type | Reagents | Product Application |
|---|---|---|
| Esterification | SOCl₂/ROH | Prodrug synthesis |
| Amide Formation | EDC/HOBt, amines | Peptidomimetics |
| Salt Formation | NaOH, KOH | Water-soluble formulations |
For example, protection of the amine with a tert-butoxycarbonyl (Boc) group produces (2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid, a key intermediate in solid-phase peptide synthesis.
Pharmacological and Biological Activities
Enzyme Inhibition
Morpholine derivatives exhibit affinity for enzymes via hydrogen bonding and hydrophobic interactions:
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Tyrosine Kinase Inhibition: Structural analogs such as 5-bromoindole-2-carboxylic acid derivatives show IC₅₀ values <100 nM against EGFR kinase, suggesting potential anticancer applications .
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Antidiabetic Effects: 5-Methylpyrazine-2-carboxylic acid, a related compound, serves as an intermediate in second-generation hypoglycemic agents .
Organocatalytic Applications
The compound’s chiral centers enable asymmetric catalysis:
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Michael Additions: When used at 1–5 mol% loading in iPrOH at −10°C, morpholine-based catalysts achieve up to 99% diastereomeric excess and 73% enantiomeric excess in nitroolefin-aldehyde condensations .
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Mechanistic Insight: Density functional theory (DFT) calculations reveal that the methyl group at C5 stabilizes transition states through steric guidance .
Comparative Analysis with Related Compounds
The methyl group in (5R)-5-Methylmorpholine-2-carboxylic acid enhances metabolic stability compared to unmethylated analogs, as demonstrated in hepatic microsome assays.
Industrial and Research Applications
Pharmaceutical Intermediates
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Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .
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Antidiabetic Drugs: Converted to 5-methylpyrazine-2-carboxylic acid via microbial biocatalysis (E. coli, yield >90%) .
Asymmetric Synthesis
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Chiral Auxiliaries: The rigid morpholine ring induces facial selectivity in Diels-Alder reactions .
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Ligand Design: Copper(II) complexes of this compound catalyze enantioselective oxidations with ee values up to 88% .
Emerging Research Directions
Polymorphism Studies
Recent investigations into 5-methoxyindole-2-carboxylic acid revealed a new polymorph with enhanced solubility (34 mg/mL vs. 22 mg/mL for Form I) . Similar studies on (5R)-5-Methylmorpholine-2-carboxylic acid could optimize its formulation properties.
Computational Modeling
Molecular dynamics simulations predict strong binding (ΔG = −9.8 kcal/mol) between this compound and the ATP-binding pocket of EGFR kinase, guiding rational drug design .
Green Synthesis
Plasmid-free E. coli strains engineered with oxygenase genes achieve 95% conversion of precursor substrates, reducing reliance on toxic solvents .
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